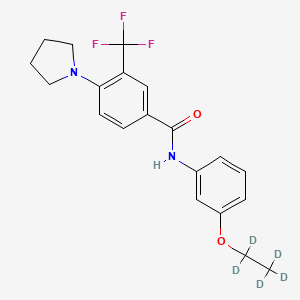
R-BC154 (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-BC154 (acetate) is a selective fluorescent antagonist of the α9β1 integrin. This compound is known for its high affinity and activation-dependent properties, making it a valuable probe for investigating the binding activity of α9β1 and α4β1 integrins . It is particularly useful in scientific research for studying integrin interactions and has applications in various fields, including biology and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-BC154 (acetate) involves a series of steps, including the use of N-phenylsulfonyl proline dipeptides. The compound is assembled using the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method ensures high specificity and efficiency in the production of the compound.
Industrial Production Methods
While specific industrial production methods for R-BC154 (acetate) are not detailed, the synthesis typically involves standard organic chemistry techniques and equipment. The compound is produced in controlled laboratory environments to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
R-BC154 (acetate) primarily undergoes binding reactions with integrins. It has shown high nanomolar binding affinities to α9β1 integrin with potent cross-reactivity against α4β1 integrin under physiological conditions .
Common Reagents and Conditions
The synthesis of R-BC154 (acetate) involves reagents such as N-phenylsulfonyl proline dipeptides and the use of Cu(I) as a catalyst in the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from the synthesis of R-BC154 (acetate) is the fluorescent α9β1 integrin antagonist itself. This compound is used as a probe in various scientific studies .
Wissenschaftliche Forschungsanwendungen
R-BC154 (acetate) has a wide range of applications in scientific research:
Wirkmechanismus
R-BC154 (acetate) exerts its effects by binding to α9β1 and α4β1 integrins. This binding is highly specific and dependent on the activation state of the integrins . The compound acts as an antagonist, inhibiting the interaction of integrins with their natural ligands. This mechanism is useful for studying integrin-mediated cellular processes and for developing therapeutic strategies targeting integrins .
Vergleich Mit ähnlichen Verbindungen
R-BC154 (acetate) is unique due to its high affinity and activation-dependent binding properties. Similar compounds include other integrin antagonists such as:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, binding affinities, and applications .
Eigenschaften
Molekularformel |
C56H65N9O14S3 |
|---|---|
Molekulargewicht |
1184.4 g/mol |
IUPAC-Name |
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-(4-pyrrolidin-1-yloxyphenyl)ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI-Schlüssel |
PRWWSYGWKHQCBT-MOVBADFXSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



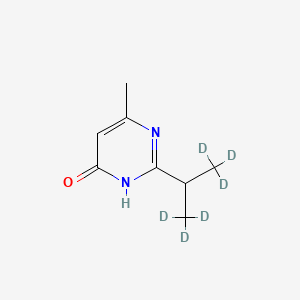

methyl dihydrogen phosphate](/img/structure/B12416408.png)
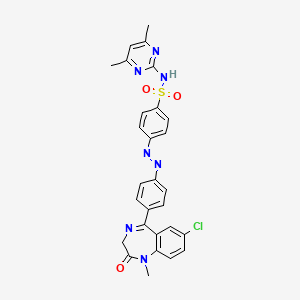
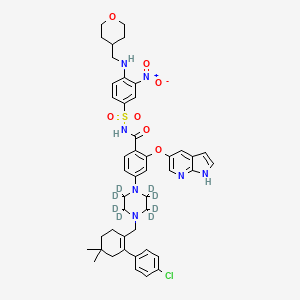
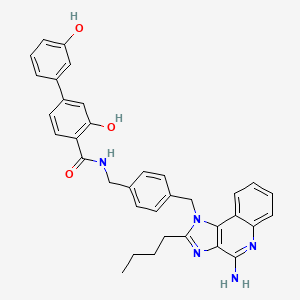
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
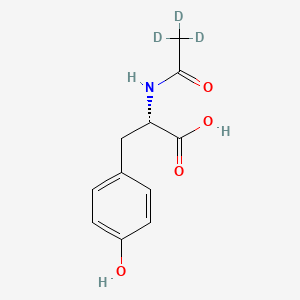
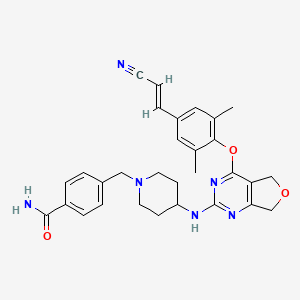
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

